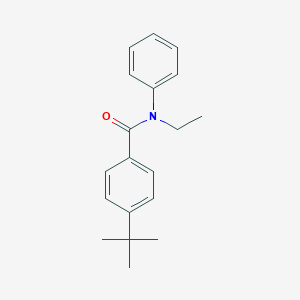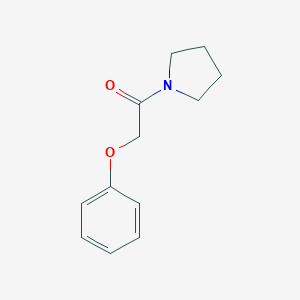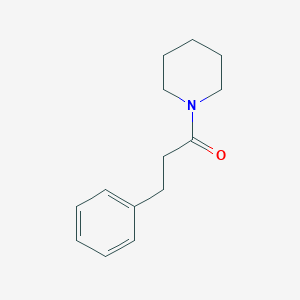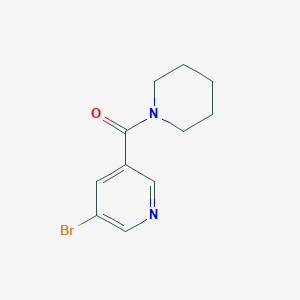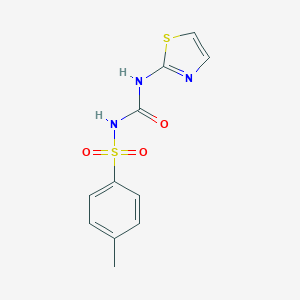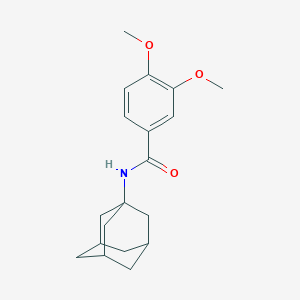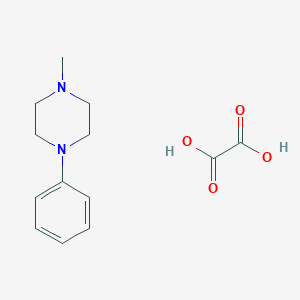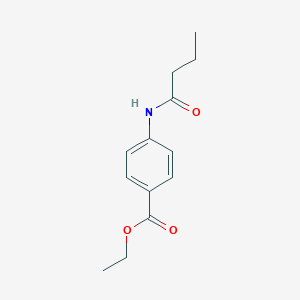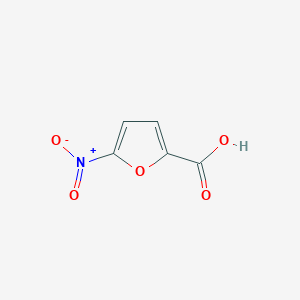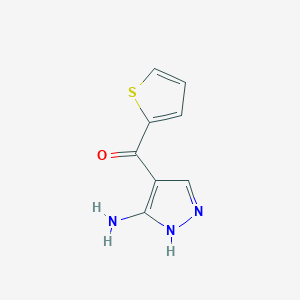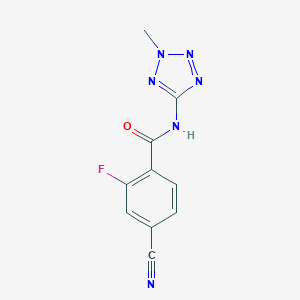
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes, such as cell proliferation and differentiation.
生化学的および生理学的効果
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide are dependent on the specific enzyme being targeted. For example, inhibition of tyrosine kinases can lead to the inhibition of cell proliferation and migration, while inhibition of serine/threonine kinases can lead to the inhibition of cell cycle progression and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the identification of new enzymes that can be targeted by this compound, which could lead to the development of new therapies for a wide range of diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a promising compound with potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the role of specific enzymes in various cellular processes. Further studies are needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-methyl-5-amino-1H-tetrazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain a pure compound.
特性
CAS番号 |
578723-64-5 |
|---|---|
製品名 |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
分子式 |
C10H7FN6O |
分子量 |
246.2 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7FN6O/c1-17-15-10(14-16-17)13-9(18)7-3-2-6(5-12)4-8(7)11/h2-4H,1H3,(H,13,15,18) |
InChIキー |
XIMYRGLARDSQQY-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
正規SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



